molecular formula C27H27N3O4S B11483881 2-({4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(3,4-dimethoxyphenyl)ethanone

2-({4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B11483881
M. Wt: 489.6 g/mol
InChI Key: BVTMYIYEIGPIEI-UHFFFAOYSA-N
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Description

2-({4-BENZYL-5-[(2-METHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-BENZYL-5-[(2-METHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-ONE typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the benzyl and phenoxy groups. The final step involves the formation of the ethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis, including the use of automated synthesizers and high-throughput screening, can be applied to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-({4-BENZYL-5-[(2-METHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-({4-BENZYL-5-[(2-METHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({4-BENZYL-5-[(2-METHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s unique structure allows it to bind to specific sites, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({4-BENZYL-5-[(2-METHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(3,4-DIMETHOXYPHENYL)ETHAN-1-ONE apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C27H27N3O4S

Molecular Weight

489.6 g/mol

IUPAC Name

2-[[4-benzyl-5-[(2-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone

InChI

InChI=1S/C27H27N3O4S/c1-19-9-7-8-12-23(19)34-17-26-28-29-27(30(26)16-20-10-5-4-6-11-20)35-18-22(31)21-13-14-24(32-2)25(15-21)33-3/h4-15H,16-18H2,1-3H3

InChI Key

BVTMYIYEIGPIEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2=NN=C(N2CC3=CC=CC=C3)SCC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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